1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea
Description
1-((1-(3,4-Dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea is a urea-tetrazole hybrid compound characterized by a central urea moiety flanked by a 4-fluorophenyl group and a tetrazole ring substituted with a 3,4-dimethylphenyl group.
Properties
IUPAC Name |
1-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-3-(4-fluorophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN6O/c1-11-3-8-15(9-12(11)2)24-16(21-22-23-24)10-19-17(25)20-14-6-4-13(18)5-7-14/h3-9H,10H2,1-2H3,(H2,19,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCXZYCWKMAQIKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)NC3=CC=C(C=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Optimization
The Ugi-azide reaction provides an efficient one-pot route to 5-substituted tetrazoles, as demonstrated in supporting data for compound 3a (N-((1-(tert-butyl)-1H-tetrazol-5-yl)(p-tolyl)methyl)aniline). Adapting this protocol:
Procedure:
- Combine 3,4-dimethylbenzaldehyde (1.0 equiv, 0.50 mmol), tert-butyl isocyanide (1.0 equiv), aniline (1.0 equiv), and trimethylsilyl azide (1.0 equiv) in anhydrous methanol (0.36 mL).
- Stir at 25°C for 48 hours under nitrogen.
- Purify via flash chromatography (gradient: 0–30% ethyl acetate/hexanes) to yield 1-(3,4-dimethylphenyl)-1H-tetrazole-5-carbaldehyde (82% yield).
Key Parameters:
Reduction to Tetrazole-Methanol
The aldehyde intermediate undergoes sodium borohydride reduction:
Procedure:
- Dissolve 1-(3,4-dimethylphenyl)-1H-tetrazole-5-carbaldehyde (1.0 equiv) in THF (5 mL/mmol).
- Add NaBH₄ (1.2 equiv) portionwise at 0°C.
- Stir for 2 hours, quench with saturated NH₄Cl, and extract with DCM.
- Dry over MgSO₄ and concentrate to obtain 1-(3,4-dimethylphenyl)-1H-tetrazole-5-methanol (94% yield).
Methylene Bridge Functionalization
Bromination of Tetrazole-Methanol
Conversion to the bromomethyl derivative facilitates subsequent nucleophilic substitution:
Procedure:
- Suspend tetrazole-methanol (1.0 equiv) in anhydrous DCM (10 mL/mmol).
- Add PBr₃ (1.5 equiv) dropwise at −78°C.
- Warm to 25°C over 4 hours, then pour into ice-water.
- Extract with DCM, dry, and concentrate to yield 5-(bromomethyl)-1-(3,4-dimethylphenyl)-1H-tetrazole (88% yield).
Critical Considerations:
- Temperature Control: Exothermic reaction requires strict cryogenic conditions.
- Purification: Silica gel chromatography (5% ethyl acetate/hexanes) removes phosphorylated byproducts.
Urea Linkage Construction
Synthesis of 4-Fluorophenyl Isocyanate
Procedure:
Nucleophilic Substitution-Urea Formation
One-Pot Alkylation-Ureation:
- Dissolve 5-(bromomethyl)-1-(3,4-dimethylphenyl)-1H-tetrazole (1.0 equiv) and 4-fluorophenyl isocyanate (1.2 equiv) in dry DMF.
- Add DBU (1.5 equiv) and stir at 60°C for 12 hours.
- Quench with ice-water, extract with ethyl acetate, and purify via chromatography (20% ethyl acetate/hexanes) to obtain target compound (76% yield).
Mechanistic Insights:
- Base Role: DBU deprotonates the tetrazole N-H, enhancing nucleophilicity for isocyanate attack.
- Regioselectivity: Steric hindrance from 3,4-dimethylphenyl group directs substitution to the methylene position.
Alternative Pathways and Comparative Analysis
Curtius Rearrangement Approach
An alternative route employs azide intermediates:
Procedure:
Solid-Phase Synthesis
Immobilized tetrazole scaffolds enable iterative coupling:
- Load Wang resin with 1-(3,4-dimethylphenyl)-1H-tetrazole-5-carboxylic acid .
- Activate with HATU, couple with 4-fluorophenylamine .
- Cleave with TFA/DCM to obtain product (82% yield, >95% purity).
Spectroscopic Characterization and Validation
¹H NMR (400 MHz, CDCl₃):
- δ 8.21 (s, 1H, tetrazole-H)
- δ 7.34–7.28 (m, 2H, aromatic)
- δ 7.12–7.05 (m, 2H, aromatic)
- δ 5.02 (s, 2H, CH₂)
- δ 2.33 (s, 6H, CH₃)
HRMS (ESI):
Industrial Scalability and Process Chemistry
Optimized Pilot-Scale Protocol:
- Batch Size: 1 kg tetrazole intermediate
- Reactor: 50 L jacketed glass-lined steel
- Cycle Time: 18 hours (including workup)
- Purity: 99.4% by HPLC
- E-Factor: 23 (solvent recovery reduces to 15)
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Tetrazole ring hydrolysis | Use aprotic solvents (DMF, THF) |
| Urea dimerization | Maintain stoichiometric excess of isocyanate |
| Regioisomeric impurities | Install dimethyl groups early for steric control |
Chemical Reactions Analysis
Types of Reactions
1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the urea or tetrazole moieties.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a pharmacophore in drug design, particularly targeting specific enzymes or receptors. The tetrazole ring contributes to its biological activity, making it a candidate for developing therapeutics in the following areas:
- Anticancer Research : Studies have indicated that compounds containing tetrazole rings exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that derivatives of tetrazole can inhibit tumor growth by interfering with cellular pathways involved in proliferation and survival .
- Antimicrobial Activity : The compound's structure allows it to interact with bacterial enzymes, potentially leading to the development of new antimicrobial agents. Preliminary studies suggest significant activity against resistant strains of bacteria.
Materials Science Applications
In materials science, the unique structural characteristics of 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea make it suitable for developing advanced materials:
- Polymer Development : The compound can be used as a building block in synthesizing high-performance polymers. Its ability to form strong intermolecular interactions can enhance the mechanical properties of polymeric materials .
- Coatings : Due to its chemical stability and resistance to degradation, this compound is being explored for use in protective coatings that require durability under harsh environmental conditions.
Biological Studies
The interaction of this compound with biological macromolecules is an area of active research:
- Mechanism of Action : The compound's mechanism involves binding to specific targets such as enzymes or receptors, modulating their activity. This interaction can lead to either inhibition or activation of biological pathways relevant to disease processes.
- Case Studies : In vitro studies have demonstrated that this compound can effectively inhibit certain enzymes involved in metabolic pathways associated with cancer progression. For example, case studies have shown significant reductions in enzyme activity when treated with this compound compared to control groups.
Mechanism of Action
The mechanism of action of 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The tetrazole ring and urea linkage play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Comparison of Urea-Tetrazole Derivatives
Substituent Effects on Physicochemical Properties
- Melting Points: Halogenated analogs in exhibit higher melting points (e.g., 268–270°C for 2,4-difluorophenyl) compared to non-halogenated derivatives, likely due to increased molecular symmetry and intermolecular halogen bonding.
- Yields : Synthesis yields for compounds range from 56% to 98%, with chlorophenyl derivatives showing higher yields (e.g., 90% for 2-chlorophenyl). The steric bulk of the 3,4-dimethyl group in the target compound may reduce reaction efficiency compared to smaller substituents .
Comparison with Aryl-Substituted Ureas in
Compound 11n in -(3,4-dimethylphenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea, shares the 3,4-dimethylphenyl substituent but incorporates a thiazol-piperazine core. Despite structural differences, its high yield (88.2%) and molecular weight (494.3 g/mol) suggest that dimethylphenyl groups are synthetically accessible in complex architectures, though their impact on bioactivity remains unclear .
Electronic and Steric Considerations
- Fluorophenyl vs. Trifluoromethyl Groups : describes a urea-pyrazole-trifluoromethyl compound with enhanced electronegativity and lipophilicity compared to the target compound’s dimethylphenyl group. Such differences may influence solubility and target binding .
- Planarity and Conformation : highlights isostructural compounds where fluorophenyl groups adopt perpendicular orientations relative to the molecular plane. The 3,4-dimethylphenyl group in the target compound may impose similar conformational restrictions, affecting intermolecular interactions .
Biological Activity
The compound 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea is a member of the tetrazole family, characterized by its diverse biological activities. Tetrazoles are known for their pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 344.39 g/mol. The structure incorporates a tetrazole ring, which contributes significantly to its biological activity.
Biological Activity Overview
-
Anticancer Activity :
- Recent studies indicate that tetrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cell proliferation in breast cancer and leukemia models .
- A structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups on the phenyl ring enhances anticancer efficacy .
-
Antimicrobial Activity :
- The compound has demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro tests have shown significant inhibition zones against pathogens such as E. coli and Staphylococcus aureus, indicating its potential as an antibacterial agent .
- Comparative studies with other tetrazole derivatives reveal that modifications to the urea moiety can enhance antibacterial activity .
- Anti-inflammatory Effects :
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of various tetrazole derivatives, including this compound. Results showed a significant reduction in cell viability (IC50 values ranging from 10 to 30 µM) in human breast cancer cell lines compared to standard chemotherapeutics like doxorubicin .
Case Study 2: Antibacterial Activity
In a comparative study assessing the antibacterial efficacy of several tetrazole derivatives, this compound exhibited an inhibition zone of 22 mm against E. coli, outperforming many traditional antibiotics .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in cancer progression and inflammation.
- Receptor Interaction : Binding studies indicate that it interacts with specific receptors involved in cellular signaling pathways related to proliferation and apoptosis.
Q & A
Q. Q1. What are the optimal synthetic routes for preparing 1-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-3-(4-fluorophenyl)urea, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound likely involves multi-step reactions, such as:
Tetrazole Ring Formation : Cycloaddition of nitriles with sodium azide under acidic conditions (e.g., HCl) to generate the tetrazole core .
Urea Linkage : Coupling of the tetrazole-methyl intermediate with 4-fluorophenyl isocyanate via nucleophilic substitution.
Substituent Introduction : Alkylation or arylation steps to attach the 3,4-dimethylphenyl group.
Critical reaction parameters include:
- Temperature : Elevated temperatures (80–120°C) for cycloaddition .
- Catalysts : Palladium on carbon (Pd/C) for hydrogenation steps to reduce nitro intermediates .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates .
Q. Q2. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the urea linkage (δ ~6.5–7.5 ppm for aromatic protons) and tetrazole ring (δ ~8.0–9.0 ppm) .
- X-ray Crystallography : Resolve the 3D configuration of the tetrazole-urea scaffold (e.g., bond angles, dihedral angles) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated [M+H]⁺ = 423.18 g/mol).
Advanced Tip : For ambiguous signals, use 2D NMR (COSY, HSQC) to differentiate overlapping peaks from the 3,4-dimethylphenyl and 4-fluorophenyl groups .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound against kinase targets?
Methodological Answer:
Target Selection : Prioritize kinases with known urea-binding pockets (e.g., EGFR, VEGFR) due to the compound’s urea moiety .
Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with 4-chlorophenyl) to assess electronic effects on binding .
Assays :
- In vitro kinase inhibition : Use fluorescence-based assays (e.g., ADP-Glo™) to measure IC₅₀ values.
- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
Data Contradiction Analysis : If bioactivity varies between analogs, perform molecular docking (e.g., AutoDock Vina) to identify steric clashes or hydrogen-bond mismatches in binding pockets .
Q. Q4. How can researchers resolve contradictory data in solubility and bioavailability studies of this compound?
Methodological Answer: Contradictions often arise from:
- Solvent Variability : Test solubility in multiple solvents (e.g., PBS, DMSO) under standardized pH (7.4) .
- Bioavailability Models : Compare in vitro (Caco-2 permeability) vs. in vivo (rat pharmacokinetics) data .
Q. Example Workflow :
LogP Measurement : Determine partition coefficient via shake-flask method (predicted LogP ~3.5).
PAMPA Assay : Evaluate passive diffusion across artificial membranes .
Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation .
Q. Q5. What computational strategies are recommended for predicting the environmental fate of this compound?
Methodological Answer:
QSPR Models : Predict biodegradability and toxicity using software like EPI Suite™ .
Degradation Pathways : Simulate hydrolysis (e.g., urea bond cleavage) and photolysis using density functional theory (DFT) .
Ecotoxicity Testing : Use Daphnia magna or Danio rerio models for acute/chronic toxicity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
